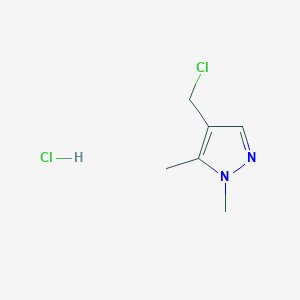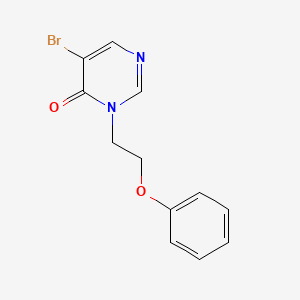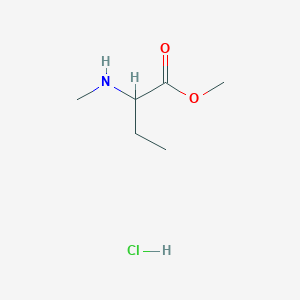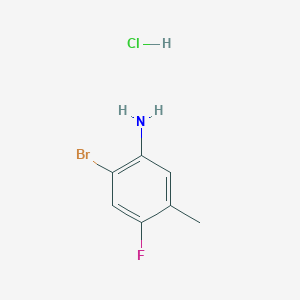![molecular formula C13H24N2O4 B1528031 1,8-Dioxa-4,11-Diazaspiro[5.6]dodecano-4-carboxilato de terc-butilo CAS No. 1251003-21-0](/img/structure/B1528031.png)
1,8-Dioxa-4,11-Diazaspiro[5.6]dodecano-4-carboxilato de terc-butilo
Descripción general
Descripción
Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos: Degradación dirigida de proteínas
Este compuesto se utiliza en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC). Los PROTAC son una clase novedosa de fármacos que se dirigen selectivamente a las proteínas para su degradación. La estructura rígida de 1,8-Dioxa-4,11-Diazaspiro[5.6]dodecano-4-carboxilato de terc-butilo lo convierte en un ligador ideal en moléculas PROTAC, asegurando la orientación y distancia correctas entre el ligando que se une a la proteína diana y la ligasa de ubiquitina E3 .
Biología química: Sondas moleculares
En biología química, este compuesto sirve como un andamiaje para crear sondas moleculares. Estas sondas pueden unirse a objetivos biológicos específicos, lo que permite a los investigadores rastrear procesos biológicos en tiempo real. La estructura espirocíclica del compuesto proporciona un marco estable que resiste la degradación metabólica .
Ciencia de materiales: Síntesis de polímeros
El grupo terc-butilo en el compuesto se puede desproteger para revelar un ácido carboxílico, que luego se puede utilizar para crear polímeros. Los polímeros resultantes tienen propiedades únicas debido a la incorporación del núcleo espirocíclico dioxa-diazaspiro, que puede introducir rigidez y mejorar la estabilidad térmica .
Nanotecnología: Diseño de nanoportadores
Los investigadores están explorando el uso de This compound en el diseño de nanoportadores para la administración de fármacos. La estructura del compuesto podría potencialmente mejorar la eficiencia de encapsulación de los fármacos y proporcionar mecanismos de liberación controlada .
Química analítica: Estándares de cromatografía
Debido a su estructura química única, este compuesto puede servir como un estándar en el análisis cromatográfico, ayudando a calibrar el equipo y validar los métodos analíticos. Proporciona un tiempo de retención distinto que es útil para el desarrollo de métodos .
Bioconjugación: Ligador para conjugados de anticuerpo-fármaco (ADC)
En el campo de la bioconjugación, el compuesto se utiliza como ligador en la creación de ADC. La estructura espirocíclica actúa como un ligador no escindible entre el anticuerpo y el fármaco citotóxico, lo cual es crucial para la estabilidad y la eficacia de los ADC .
Catálisis: Síntesis de ligandos
El marco del compuesto se utiliza para sintetizar ligandos para aplicaciones de catálisis. Estos ligandos pueden inducir quiralidad en reacciones catalíticas o estabilizar intermedios reactivos, mejorando la selectividad y el rendimiento de la reacción .
Química computacional: Modelado molecular
Finalmente, en química computacional, la estructura del compuesto se modela para comprender sus interacciones con varios objetivos biológicos. Esto ayuda en el diseño de fármacos o biomateriales más eficientes y selectivos .
Propiedades
IUPAC Name |
tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-13(9-15)8-14-4-6-17-10-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJZGXMSBYRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CNCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1527952.png)




![2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile](/img/structure/B1527958.png)



![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL](/img/structure/B1527968.png)


